4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, dithiole rings, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the dithiole rings, and subsequent functionalization with the cyclohexylpropanoyl and ethoxy groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The exact methods would depend on the scale of production and the specific requirements of the end-use applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .
Scientific Research Applications
Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and mechanisms.
Industry: Uses in the development of new materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s quinoline core and dithiole rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2,2-dimethyl-1-propanone: Shares the cyclohexylpropanoyl group but lacks the quinoline and dithiole components.
N-(3-cyclohexylpropanoyl)-L-prolyl-L-phenylalanine: Contains the cyclohexylpropanoyl group and is used in different biochemical contexts.
Uniqueness
Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a quinoline core, dithiole rings, and specific substituents. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C29H35NO6S3 |
---|---|
Molecular Weight |
589.8g/mol |
IUPAC Name |
dimethyl 2-[1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H35NO6S3/c1-6-36-18-13-14-20-19(16-18)22(28-38-23(26(32)34-4)24(39-28)27(33)35-5)25(37)29(2,3)30(20)21(31)15-12-17-10-8-7-9-11-17/h13-14,16-17H,6-12,15H2,1-5H3 |
InChI Key |
WEFJPVJLBSYGJC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CCC4CCCCC4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CCC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.